molecular formula C28H47NO4S B13797430 [(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate

[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate

Cat. No.: B13797430
M. Wt: 493.7 g/mol
InChI Key: UURAUHCOJAIIRQ-VOXDHWMASA-N
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Description

The compound “[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[54301,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tricyclic core structure and the subsequent functionalization with various substituents. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods aim to optimize the efficiency, scalability, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with analogous functional groups and stereochemistry. Examples may include:

  • Tricyclic antidepressants
  • Steroidal compounds
  • Complex natural products

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry, functional groups, and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or stability.

Properties

Molecular Formula

C28H47NO4S

Molecular Weight

493.7 g/mol

IUPAC Name

[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27-,28-/m1/s1

InChI Key

UURAUHCOJAIIRQ-VOXDHWMASA-N

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@]23CC[C@H]([C@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C

Origin of Product

United States

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